Azido-PEG12-acid

Catalog No.
S944350
CAS No.
1167575-20-3
M.F
C27H53N3O14
M. Wt
643.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG12-acid

CAS Number

1167575-20-3

Product Name

Azido-PEG12-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C27H53N3O14

Molecular Weight

643.7 g/mol

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
  • Structure and Properties:

    • Azido-PEG12-acid consists of three key components:
      • An azide group (N3) - This functional group facilitates participation in click chemistry, a powerful and versatile reaction for bioconjugation due to its high specificity and efficiency .
      • A hydrophilic poly(ethylene glycol) (PEG) spacer chain with 12 repeating units (PEG12) - This PEG spacer enhances the water solubility of the bioconjugate and reduces its aggregation, improving its biocompatibility and circulation time in vivo .
      • A terminal carboxylic acid (COOH) group - This group allows conjugation with biomolecules containing primary amine groups (NH2) under suitable activation conditions using coupling agents like EDC or HATU .
  • Bioconjugation Applications:

    • Azido-PEG12-acid's key application lies in attaching biomolecules (like antibodies, peptides, or drugs) to carriers or surfaces. This bioconjugation enables various research applications:
      • Targeted Drug Delivery: Attaching drugs to carriers like nanoparticles modified with Azido-PEG12-acid allows targeted delivery to specific cells or tissues. The PEG spacer improves drug solubility and stability in circulation, while the azide group facilitates conjugation and the carboxylic acid enables further attachment to the carrier .
      • Protein Engineering: Azido-PEG12-acid can be used to modify proteins with desired functionalities. The azide group allows for the attachment of probes for studying protein interactions, labels for tracking protein localization, or PEGylation to improve protein stability and reduce immunogenicity .
      • Biomolecule Immobilization: Biomolecules can be immobilized on surfaces like biosensors or microarrays using Azido-PEG12-acid as a linker. The linker facilitates controlled orientation and distance between the biomolecule and the surface, crucial for optimal performance in assays .

Azido-PEG12-acid is a versatile compound characterized by its unique structure, which includes an azide functional group and a terminal carboxylic acid linked through a polyethylene glycol (PEG) chain. The molecular formula of Azido-PEG12-acid is C27H53N3O14, with a molecular weight of approximately 643.7 g/mol. This compound is primarily used in bioconjugation and drug development, especially in the synthesis of antibody-drug conjugates and other biologically active molecules due to its hydrophilic properties and stability in aqueous environments .

The azide group allows for "Click Chemistry" reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This reaction is crucial for creating covalent bonds between biomolecules, facilitating the development of complex therapeutic agents .

Azido-PEG12-acid does not have a direct mechanism of action as it's a linker molecule. Its role lies in facilitating the conjugation of various biomolecules through its bifunctional nature. The azide group allows for selective and efficient Click Chemistry reactions with alkynes on other molecules, while the carboxylic acid group enables amide bond formation with primary amines. This enables researchers to attach desired functionalities (e.g., targeting moieties, fluorescent probes, therapeutic drugs) to biomolecules (e.g., proteins, peptides, nanoparticles) for various research applications.

While comprehensive safety data for Azido-PEG12-acid is limited, some general precautions for handling similar PEGylated molecules can be applied:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.
  • Dispose of according to laboratory safety regulations.

  • Click Chemistry: The azide group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is favored due to its high efficiency and selectivity .
  • Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form stable amide bonds .

These reactions make Azido-PEG12-acid an essential tool in synthetic organic chemistry and bioconjugation strategies.

Azido-PEG12-acid exhibits significant biological activity due to its ability to facilitate the conjugation of drugs to target biomolecules. Its non-cleavable nature allows for stable linkages that are essential for maintaining the integrity of therapeutic agents during circulation in biological systems. This stability is particularly advantageous in the field of targeted therapy, where precise delivery of drugs is crucial for efficacy and minimizing side effects .

The synthesis of Azido-PEG12-acid typically involves several steps:

  • Preparation of PEG Derivative: Start with a suitable PEG precursor.
  • Introduction of Azide Group: The azide functionality can be introduced via nucleophilic substitution or other methods involving azidation reagents.
  • Formation of Carboxylic Acid: The terminal carboxylic acid group can be synthesized through oxidation or by using appropriate reagents that introduce carboxyl groups at the terminal end of the PEG chain.

Azido-PEG12-acid has a wide range of applications:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules, enhancing the therapeutic potential of these compounds.
  • Antibody-Drug Conjugates: Its stability and reactivity make it ideal for developing targeted therapies that combine the specificity of antibodies with the potency of cytotoxic drugs .
  • Protein Labeling: It can be used in labeling proteins for imaging or tracking within biological systems due to its compatibility with various detection methods.

Studies involving Azido-PEG12-acid often focus on its interactions with various biomolecules through Click Chemistry. These interactions are critical for understanding how drug conjugates behave in biological environments and their pharmacokinetics. The azide group’s low reactivity under physiological conditions allows for selective coupling reactions that do not interfere with other biological processes, making it a valuable tool in drug development .

Several compounds share structural similarities with Azido-PEG12-acid, each offering unique properties:

Compound NameFunctional GroupsMolecular WeightKey Features
Azido-PEG8-acidAzide, Carboxylic Acid503.6 g/molShorter PEG chain; used for similar applications
Azido-PEG12-amineAzide, Amine629.7 g/molContains an amine instead of an acid; reactive site
DBCO-PEG12-acidDBCO, Carboxylic Acid643.7 g/molSimilar structure but different reactive group
BCN-PEG12-acidBCN, Carboxylic Acid643.7 g/molAlternative cycloaddition method; similar applications

Azido-PEG12-acid stands out due to its specific combination of azide and carboxylic acid functionalities linked by a PEG spacer, providing excellent solubility and stability while facilitating efficient bioconjugation reactions .

XLogP3

-1.1

Dates

Modify: 2023-08-16

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